molecular formula C8H15NO B14035518 (4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol

(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol

Katalognummer: B14035518
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: OPJQEXKBNRGOLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is part of the azaspiro family, characterized by a spirocyclic structure containing nitrogen. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-4-azaspiro[24]heptan-5-YL)methanol typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of (4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted azaspiro derivatives .

Wissenschaftliche Forschungsanwendungen

(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-azaspiro[2.4]heptan-1-yl)methanol
  • (5-azaspiro[2.4]heptan-7-yl)methanol hydrochloride
  • (S)-(4-Methyl-4-azaspiro[2.4]heptan-5-yl)methanol

Uniqueness

(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol is unique due to its specific spirocyclic structure and the presence of the hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

(4-methyl-4-azaspiro[2.4]heptan-5-yl)methanol

InChI

InChI=1S/C8H15NO/c1-9-7(6-10)2-3-8(9)4-5-8/h7,10H,2-6H2,1H3

InChI-Schlüssel

OPJQEXKBNRGOLE-UHFFFAOYSA-N

Kanonische SMILES

CN1C(CCC12CC2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.